molecular formula C22H20N2O5S2 B11704098 (5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11704098
M. Wt: 456.5 g/mol
InChI Key: DSFLKTBZTHZDPW-DEDYPNTBSA-N
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Description

The compound “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions.

    Introduction of Substituents: The ethoxy and nitrobenzyl groups can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by condensation reactions, often under reflux conditions, to form the benzylidene linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiazolidinones are known for their antimicrobial and anti-inflammatory properties. This compound may be studied for its potential to inhibit bacterial growth or reduce inflammation in biological systems.

Medicine

In medicine, compounds with similar structures have shown promise as anticancer agents. Research may focus on the compound’s ability to induce apoptosis in cancer cells or inhibit tumor growth.

Industry

Industrially, such compounds can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrobenzyl group may contribute to its biological activity by undergoing bioreduction to form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the prop-2-en-1-yl group.

    (5E)-5-{3-ethoxy-4-[(4-aminobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: Nitro group replaced with an amino group.

Uniqueness

The presence of the prop-2-en-1-yl group and the specific arrangement of functional groups in “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H20N2O5S2

Molecular Weight

456.5 g/mol

IUPAC Name

(5E)-5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N2O5S2/c1-3-11-23-21(25)20(31-22(23)30)13-16-7-10-18(19(12-16)28-4-2)29-14-15-5-8-17(9-6-15)24(26)27/h3,5-10,12-13H,1,4,11,14H2,2H3/b20-13+

InChI Key

DSFLKTBZTHZDPW-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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